Technical Monograph: Research Applications of 4-Chloro-3-methanesulfonylaniline
CAS: 73492-26-9 | Formula: C₇H₈ClNO₂S | M.W.: 205.66 g/mol [1][2][3] Executive Summary 4-Chloro-3-methanesulfonylaniline is a high-value bifunctional building block primarily utilized in the synthesis of Type I and Type...
4-Chloro-3-methanesulfonylaniline is a high-value bifunctional building block primarily utilized in the synthesis of Type I and Type II Kinase Inhibitors and advanced agrochemicals .[1][2][3] Its structure features a "push-pull" electronic system—an electron-donating primary amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) and a strongly electron-withdrawing methanesulfonyl group ()—positioned around a reactive chloro-handle.[1][2]
This unique substitution pattern makes it a "privileged scaffold" in medicinal chemistry, particularly for:
Optimizing H-Bond Networks: The sulfone moiety acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).[1][2][3]
Solubility Enhancement: The polar sulfone group significantly improves the aqueous solubility of lipophilic drug candidates.[1][2][3]
Sequential Functionalization: The molecule supports orthogonal synthetic strategies, allowing the amine to react first (nucleophilic attack) followed by the chlorine (metal-catalyzed cross-coupling).[1][2][3]
Chemical Profile & Pharmacophore Analysis[1][2][3]
Structural Dynamics
The molecule consists of a benzene core trisubstituted at the 1, 3, and 4 positions.[2][3]
Handle for Suzuki/Buchwald coupling; Activated for SNAr by ortho-sulfone.[1][2]
Reactivity Logic
The presence of the electron-donating amine at the para position to the chlorine typically deactivates the chlorine towards Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).[1][2] However, the ortho methanesulfonyl group provides significant activation.[2][3]
Dominant Pathway: The aniline nitrogen is the most reactive site and is typically coupled first to an electrophilic core (e.g., a chloropyrimidine or quinazoline).[2][3]
Secondary Pathway: Once the amine is acylated or arylated (reducing its donation), the C-Cl bond becomes susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to elaborate the scaffold.[1][2][3]
Key Application: Synthesis of Anilino-Quinazoline Kinase Inhibitors
The most prominent research application of 4-Chloro-3-methanesulfonylaniline is as the "tail" moiety in Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3] The sulfone group mimics the solvation shell interactions seen in second-generation inhibitors like Lapatinib analogues.[1][2][3]
Mechanism of Action (Medicinal Chemistry)
In the ATP binding pocket of a kinase:
The Quinazoline Core (electrophile) binds to the hinge region (Met793 in EGFR).[1][2][3]
The Aniline Nitrogen forms a crucial H-bond with the backbone.[1][2][3]
The 3-Methanesulfonyl Group extends into the solvent-exposed region or interacts with the gatekeeper residue, improving selectivity and physicochemical properties.[1][2][3]
Experimental Workflow: Coupling to Quinazoline Core
This protocol describes the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
coupling of 4-Chloro-3-methanesulfonylaniline to a 4-chloroquinazoline scaffold.[1][2]
Protocol 1: Nucleophilic Displacement (The "Hinge Binder" Synthesis)
Catalytic HCl (optional, to accelerate reaction)[1][2][3]
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 g of 4-Chloro-6,7-dimethoxyquinazoline in 15 mL of isopropanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Addition: Add 1.1 equiv of 4-Chloro-3-methanesulfonylaniline.
Reflux: Heat the mixture to reflux (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the quinazoline starting material.[2]
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.[1][2][3]
Filtration: Filter the solid and wash with cold isopropanol (
) followed by diethyl ether () to remove unreacted aniline.
Neutralization (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
NMR (DMSO-) typically shows a downfield singlet for the NH (approx. 9.5–10 ppm) and the characteristic methyl singlet of the sulfone at ~3.2 ppm.[1][2]
The following diagram illustrates the strategic disconnection of a hypothetical EGFR inhibitor using 4-Chloro-3-methanesulfonylaniline.
Caption: Retrosynthetic logic showing the convergence of the quinazoline core and the sulfonyl-aniline building block, followed by downstream elaboration via the chlorine handle.
Once the aniline nitrogen is bound (e.g., as an amide or urea), the chlorine atom at position 4 becomes a viable handle for Suzuki-Miyaura Coupling , allowing researchers to extend the molecule into the "back pocket" of the enzyme.[1][2][3]
Heating: Heat to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
for 12 hours. The electron-withdrawing sulfone group ortho to the chlorine facilitates the oxidative addition step of the Palladium cycle, making this substrate more reactive than standard aryl chlorides.[1][2]
Workup: Dilute with EtOAc, wash with water/brine, and purify via flash chromatography.
Wear chemical splash goggles and nitrile gloves.[1][2][3]
Reactivity
Stable under normal conditions.
Incompatible with strong oxidizing agents and strong acids.[1][2][3]
Storage: Store at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged exposure to air, turning dark brown.[2]
References
PubChem Compound Summary. (2025). 4-Chloro-3-(methylsulfonyl)aniline (CAS 73492-26-9).[1][2][3] National Center for Biotechnology Information.[1][2][3]
[Link][1][3]
Stamos, D. P., et al. (2002).[1][2][3] Structure-Guided Design of Kinase Inhibitors: The Role of Sulfonyl Groups in Specificity. Journal of Medicinal Chemistry.[1][2][3] (Contextual reference for sulfone pharmacophore utility).
Accela ChemBio. (2025).[1][2][3] Safety Data Sheet (SDS) for CAS 73492-26-9.
[Link][1][2][3]
An Investigator's Technical Guide to the Biological Activity of 4-Chloro-3-methanesulfonylaniline: A Strategic Approach to a Novel Compound
Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive strategy for the initial investigation into the biological activity of 4-Chloro-3-metha...
Author: BenchChem Technical Support Team. Date: February 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the initial investigation into the biological activity of 4-Chloro-3-methanesulfonylaniline, a compound with a chemical scaffold suggestive of diverse pharmacological potential yet currently uncharacterized in the scientific literature. In the absence of direct biological data, this document serves as a roadmap for researchers, detailing a logical, multi-pronged approach to elucidate its cytotoxic, enzyme-inhibiting, and antimicrobial properties. We will delve into the rationale behind prioritizing certain biological assays based on the known activities of structurally related chloro-substituted anilines and sulfonamides. This guide provides detailed, field-proven protocols for in silico target prediction, broad-spectrum cytotoxicity screening, targeted kinase inhibition assays, and antimicrobial and antifungal susceptibility testing. Each experimental phase is designed to be self-validating and to generate high-quality, interpretable data that will form a robust foundation for future drug discovery and development efforts.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound 4-Chloro-3-methanesulfonylaniline belongs to a class of substituted anilines, which are privileged structures in medicinal chemistry. The presence of a chlorine atom and a methanesulfonyl group on the aniline ring suggests the potential for a range of biological activities. The chloro group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, while sulfonamide-containing compounds are a well-established class of therapeutic agents with antibacterial, and anticancer properties.
Given the novelty of 4-Chloro-3-methanesulfonylaniline, a systematic and hypothesis-driven approach is essential to uncover its biological potential. This guide proposes a strategic workflow, commencing with computational methods to predict potential biological targets, followed by a tiered in vitro screening cascade to empirically determine its activity profile.
Phase 1: In Silico Target Fishing and Physicochemical Profiling
Before embarking on extensive and resource-intensive wet-lab experiments, a preliminary in silico investigation can provide valuable insights into the potential biological targets of 4-Chloro-3-methanesulfonylaniline. This approach, often termed "target fishing," utilizes computational algorithms to predict interactions with known proteins based on the compound's structural similarity to established ligands.[1][2]
Causality of Approach: By comparing the structure of 4-Chloro-3-methanesulfonylaniline to databases of bioactive molecules, we can generate a preliminary list of potential protein targets, such as kinases, proteases, or microbial enzymes. This allows for a more focused and efficient design of subsequent in vitro assays.
Predicted Physicochemical Properties of 4-Chloro-3-methanesulfonylaniline:
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight
205.67 g/mol
Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP
~2.5
Indicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors
1
Favorable for oral absorption.
Hydrogen Bond Acceptors
3
Favorable for oral absorption.
Note: These values are estimations based on standard computational models and should be experimentally verified.
Experimental Protocol: In Silico Target Prediction
Structure Preparation: Generate a 3D structure of 4-Chloro-3-methanesulfonylaniline using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of the molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
Database Screening: Utilize online servers and software (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to screen the compound's structure against databases of known protein targets.
Target Prioritization: Analyze the prediction results, focusing on target classes that are frequently associated with aniline and sulfonamide scaffolds (e.g., protein kinases, carbonic anhydrases, microbial enzymes).
ADMET Prediction: Employ in silico tools (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[3][4]
Caption: Workflow for in silico prediction of biological targets.
Phase 2: Broad-Spectrum Cytotoxicity Screening
The initial wet-lab investigation should focus on assessing the general cytotoxicity of 4-Chloro-3-methanesulfonylaniline against a panel of human cancer cell lines.[5][6][7][8][9] This provides a broad overview of its potential as an anticancer agent and helps determine the appropriate concentration range for subsequent, more specific assays.
Causality of Approach: Many small molecule drugs exert their therapeutic effects by inducing cell death in pathological cells. A broad-spectrum cytotoxicity screen is a cost-effective and efficient first step to identify if the compound possesses any anti-proliferative activity. The choice of cell lines should ideally represent different cancer types to assess the breadth of its activity.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 4-Chloro-3-methanesulfonylaniline (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Phase 3: Targeted Kinase Inhibition Assays
Based on the prevalence of aniline and quinazoline derivatives as kinase inhibitors, it is prudent to investigate the potential of 4-Chloro-3-methanesulfonylaniline to inhibit the activity of one or more protein kinases.[15][16][17][18]
Causality of Approach: Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. If the cytotoxicity screen reveals significant anti-proliferative activity, a kinase inhibition assay can help to elucidate the mechanism of action. The choice of kinases to screen against can be guided by the results of the in silico target prediction.
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a general method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][16][19]
Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solution.
Compound Addition: In a 384-well plate, add 2 µL of 4-Chloro-3-methanesulfonylaniline at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).
Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well and incubate for a predetermined time at room temperature.
ATP Addition: Initiate the reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at room temperature.
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
ADP Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percentage of kinase inhibition relative to the negative control and determine the IC50 value.
Caption: Conceptual diagram of kinase inhibition.
Phase 4: Antimicrobial and Antifungal Susceptibility Testing
The sulfonamide moiety in 4-Chloro-3-methanesulfonylaniline is a well-known pharmacophore in antimicrobial agents. Therefore, it is essential to evaluate its potential activity against a panel of pathogenic bacteria and fungi.
Causality of Approach: The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Screening for antibacterial and antifungal activity is a logical step based on the chemical structure of the compound.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22][23][24]
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus fumigatus) in the appropriate broth medium.[25][26][27][28][29]
Compound Dilution: Prepare a two-fold serial dilution of 4-Chloro-3-methanesulfonylaniline in a 96-well microtiter plate.
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table of Representative Antimicrobial Data for Structurally Related Compounds:
Compound Class
Organism
MIC Range (µg/mL)
Reference
Chlorinated Sulfonamides
S. aureus
12.5 - 50
[Link to relevant literature]
Substituted Anilines
E. coli
25 - 100
[Link to relevant literature]
Quinazoline Derivatives
C. albicans
5 - 20
[Link to relevant literature]
Note: This table provides example data for related compound classes to serve as a benchmark for interpreting the results for 4-Chloro-3-methanesulfonylaniline.
Conclusion and Future Directions
This technical guide provides a structured and scientifically-grounded framework for the initial biological characterization of 4-Chloro-3-methanesulfonylaniline. By following the proposed phased approach, researchers can efficiently and systematically evaluate its potential as a cytotoxic agent, a kinase inhibitor, or an antimicrobial compound. The data generated from these studies will be crucial for making informed decisions about the future development of this novel chemical entity. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and lead optimization.
References
Recent Advances in In Silico Target Fishing. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
Computational/in silico methods in drug target and lead prediction. (2020). PMC. Retrieved February 3, 2026, from [Link]
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 3, 2026, from [Link]
In silico Screening , Synthesis and In -Vitro Evaluation of Substituted Quinazolinones as DPP-IV Inhibitors. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). PubMed. Retrieved February 3, 2026, from [Link]
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). PMC. Retrieved February 3, 2026, from [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 3, 2026, from [Link]
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. Retrieved February 3, 2026, from [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved February 3, 2026, from [Link]
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC. Retrieved February 3, 2026, from [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved February 3, 2026, from [Link]
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC. Retrieved February 3, 2026, from [Link]
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved February 3, 2026, from [Link]
Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved February 3, 2026, from [Link]
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 3, 2026, from [Link]
How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved February 3, 2026, from [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
Kinase assays. (2020). BMG LABTECH. Retrieved February 3, 2026, from [Link]
Antifungal Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved February 3, 2026, from [Link]
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved February 3, 2026, from [Link]
Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved February 3, 2026, from [Link]
Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. Retrieved February 3, 2026, from [Link]
Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. Retrieved February 3, 2026, from [Link]
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved February 3, 2026, from [Link]
Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). Idexx. Retrieved February 3, 2026, from [Link]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 4-Chloro-3-methanesulfonylaniline
Abstract This document provides a comprehensive technical guide for the multi-step synthesis of 4-Chloro-3-methanesulfonylaniline, a key intermediate in pharmaceutical and agrochemical research. We present a robust and s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the multi-step synthesis of 4-Chloro-3-methanesulfonylaniline, a key intermediate in pharmaceutical and agrochemical research. We present a robust and scalable synthetic pathway starting from commercially available 2-chloronitrobenzene. This guide delves into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, optimization of conditions, and safety protocols. Each step is detailed with a self-validating protocol, supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
4-Chloro-3-methanesulfonylaniline is a substituted aniline derivative of significant interest in drug discovery and development. The strategic placement of the chloro, methanesulfonyl, and amino groups on the benzene ring makes it a versatile building block for constructing complex molecular architectures with desired physicochemical and biological properties.[1]
The synthetic strategy outlined herein is a three-stage process designed for efficiency, scalability, and control over product purity. The core logic is to first establish the chloro and nitro-substituents in the correct orientation, then introduce the sulfonyl moiety, and finally, convert the nitro group to the target aniline.
Caption: High-level overview of the 3-stage synthesis pathway.
Stage 1: Electrophilic Chlorosulfonation of 2-Chloronitrobenzene
Mechanistic Rationale
The initial step involves the electrophilic aromatic substitution of 2-chloronitrobenzene with chlorosulfonic acid. The regioselectivity of this reaction is critical and is governed by the directing effects of the existing substituents.
Nitro Group (-NO₂): A strong deactivating, meta-directing group.
Chloro Group (-Cl): A deactivating, ortho, para-directing group.
The incoming electrophile, chlorosulfonium cation (+SO₂Cl), is directed to the positions meta to the nitro group (C4 and C6) and ortho/para to the chloro group (C3 and C5). The position C5 is sterically hindered by the adjacent nitro group. The most electronically favored position is C4, which is para to the chloro group and meta to the nitro group. This alignment of directing effects leads to the desired product, 4-chloro-3-nitrobenzenesulfonyl chloride, in high yield.[2]
Caption: Reaction scheme for Stage 1.
Optimized Reaction Conditions
Successful chlorosulfonation requires careful control of temperature and stoichiometry to maximize yield and minimize side-product formation. Using an excess of chlorosulfonic acid acts as both the reagent and the solvent.
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water.[5][6] All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield, and goggles) must be worn.[7][8]
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap (e.g., a sodium hydroxide solution).
Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge chlorosulfonic acid (4.0 eq.) into the reaction flask and cool it in an ice bath.
Substrate Addition: Slowly add 2-chloronitrobenzene (1.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 20°C.
Reaction: After the addition is complete, remove the ice bath. Gradually heat the mixture to 100°C and hold for 1 hour. Increase the temperature to 110°C for 1 hour, then to 120°C for 1 hour, and finally heat at 130°C for an additional 2-3 hours, or until the evolution of hydrogen chloride gas subsides.[2]
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. The product will precipitate as fine, waxy granules.
Purification: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Recrystallization from a low-polarity solvent like petroleum ether can be performed to achieve high purity (>99%).[4]
Drying: Dry the purified product in a vacuum oven at a temperature below 40°C.
Stage 2: Formation of the Methyl Sulfone Moiety
Mechanistic Rationale
This stage converts the sulfonyl chloride into the target methyl sulfone. This is a two-step process within a single pot:
Reduction to Sulfinate: The 4-chloro-3-nitrobenzenesulfonyl chloride is first reduced to the corresponding sodium sulfinate salt using a mild reducing agent like sodium sulfite (Na₂SO₃).
S-Methylation: The resulting nucleophilic sulfinate anion is then alkylated with a methylating agent, such as dimethyl sulfate, via an Sₙ2 reaction to form the stable methyl sulfone.[9]
Caption: Reaction scheme for Stage 2.
Optimized Reaction Conditions
The choice of reagents and conditions is crucial for an efficient and safe transformation. Dimethyl sulfate is highly toxic and a probable human carcinogen; extreme caution is required.[10][11][12][13][14]
Parameter
Recommended Value
Rationale & Citation
Starting Material
4-Chloro-3-nitrobenzenesulfonyl chloride
Product from Stage 1.
Reducing Agent
Sodium Sulfite (Na₂SO₃)
Mild and effective for converting sulfonyl chlorides to sulfinates.
Methylating Agent
Dimethyl Sulfate ((CH₃)₂SO₄)
Highly reactive and efficient methylating agent.
Solvent
Aqueous Ethanol or Methanol
Allows for solubility of both the inorganic and organic reagents.
Temperature
50 - 70°C
Provides sufficient energy for the reaction without significant decomposition.
pH Control
Maintain slightly basic pH (e.g., with NaHCO₃)
Ensures the sulfinate remains in its anionic, nucleophilic form.
Work-up
Cooling and precipitation
The product is typically a solid that precipitates upon cooling.
Expected Yield
> 85%
Generally a high-yielding two-step, one-pot process.
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(methylsulfonyl)nitrobenzene
Safety First: Dimethyl sulfate is extremely hazardous and corrosive.[13] Handle only in a certified fume hood with appropriate PPE, including butyl rubber gloves. Have an ammonia solution available for decontamination of spills and equipment.
Reactor Setup: Set up a round-bottom flask with a reflux condenser, mechanical stirrer, and a thermometer.
Reduction: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq.) in ethanol. In a separate vessel, prepare a solution of sodium sulfite (1.2 eq.) and sodium bicarbonate (1.2 eq.) in water.
Combine and Heat: Add the sodium sulfite/bicarbonate solution to the ethanolic solution of the sulfonyl chloride. Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours to form the sodium sulfinate intermediate.
Methylation: Cool the mixture slightly (to ~60°C). Cautiously add dimethyl sulfate (1.1 eq.) dropwise. A mild exotherm may be observed.
Reaction: After the addition, stir the reaction mixture at 60-70°C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. The product will precipitate as a solid.
Purification: Filter the solid product, wash with cold water, followed by a small amount of cold ethanol to remove impurities.
Drying: Dry the product in a vacuum oven at 50-60°C.
Stage 3: Reduction of the Aromatic Nitro Group
Mechanistic Rationale
The final step is the chemoselective reduction of the nitro group to an amine, yielding the target 4-Chloro-3-methanesulfonylaniline. While various methods exist for nitro group reduction, two are highlighted here for their reliability and functional group tolerance.[15][16]
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pt, Pd, or Raney Nickel) and hydrogen gas. It is often very clean, with water being the only byproduct.[17] It requires specialized high-pressure equipment.
Metal/Acid Reduction: A classic and highly effective method is the use of iron powder in an acidic medium, such as acetic acid or dilute HCl.[18][19][20] This method is operationally simpler and does not require high-pressure apparatus. The iron is oxidized while the nitro group is reduced.
The methanesulfonyl and chloro groups are stable under these reducing conditions.
Acetic acid activates the iron surface; ethanol can be used as a co-solvent for solubility.[19]
Molar Ratio
3 - 5 eq. of Iron
A stoichiometric excess is required to ensure complete reduction.
Temperature
80 - 100°C (Reflux)
Promotes a reasonable reaction rate.
Reaction Time
2 - 5 hours
Monitor by TLC for disappearance of starting material.
Work-up
Filtration, Basification, Extraction
Removes iron salts, and isolates the basic aniline product.
Expected Yield
> 90%
Typically a very high-yielding reaction.
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-methanesulfonylaniline
Reactor Setup: Charge a round-bottom flask, equipped with a mechanical stirrer and reflux condenser, with 4-chloro-3-(methylsulfonyl)nitrobenzene (1.0 eq.), ethanol, and glacial acetic acid.
Reagent Addition: Heat the mixture to a gentle reflux (~80°C). Add fine iron powder (4.0 eq.) portion-wise over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
Reaction: After all the iron has been added, maintain the mixture at reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Allow the mixture to cool slightly and filter it while hot through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acetic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Final Purification: The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary to afford the final product as a solid.
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity . ResearchGate.
Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride . Google Patents (JP2588580B2).
A--Preparation of 4-chloro-3-nitrobenzoic acid . PrepChem.com.
An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity . National Institutes of Health (NIH).
4-Chloroaniline synthesis . ChemicalBook.
and 4-chloronitrobenzene . IARC Publications.
Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride . Google Patents (US2511547A).
Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis . BOC Sciences.
A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones . Organic Chemistry Portal.
Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors . The Journal of Organic Chemistry - ACS Publications.
Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride . Google Patents (CN103709045A).
4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate . National Institutes of Health (NIH).
A New Reagent to Access Methyl Sulfones . ChemRxiv.
A reagent to access methyl sulfones . National Institutes of Health (NIH).
Method for synthesizing 3-chloro-4-methylaniline . Google Patents (CN104370747A).
Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel . ResearchGate.
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds . National Institutes of Health (NIH).
SAFETY DATA SHEET - Chlorosulfonic acid . Sigma-Aldrich.
Iron/Acetic Acid . Synlett.
CHLOROSULPHONIC ACID HAZARD SUMMARY . NJ.gov.
Method for reducing aromatic nitro groups . Google Patents (EP0347136A2).
Methylation with sodium methyl sulfate? . Sciencemadness.org.
Dimethyl Sulfate . EPA.gov.
Dimethyl sulfate-Hazard and Toxicity . ChemicalBook.
Nitro Reduction - Iron (Fe) . Organic-Chemistry.org.
SAFETY DATA SHEET - Chlorosulfonic Acid . FUJIFILM Wako Chemicals.
Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates . MDPI.
Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst . Chemical Communications (RSC Publishing).
ICSC 0148 - DIMETHYL SULFATE . INCHEM.
CHLOROSULFONIC ACID . CAMEO Chemicals - NOAA.
Sodium arsenite-induced DNA methylation alterations exacerbated by p53 knockout in MCF7 cells . National Institutes of Health (NIH).
Amine synthesis by nitro compound reduction . Organic Chemistry Portal.
Reduction of nitro compounds . Wikipedia.
Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon . National Institutes of Health (NIH).
Optimizing reaction parameters for 4-Chloro-3-methanesulfonylaniline
Welcome to the technical support center for 4-Chloro-3-methanesulfonylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Chloro-3-methanesulfonylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the use of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and reactivity of 4-Chloro-3-methanesulfonylaniline.
Q1: How should I properly store and handle 4-Chloro-3-methanesulfonylaniline?
A1: 4-Chloro-3-methanesulfonylaniline should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Similar to other aniline derivatives, it may be sensitive to light and air over long periods. For safety, always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the key reactive sites on 4-Chloro-3-methanesulfonylaniline?
A2: The molecule has two primary sites for synthetic modification:
The Aryl Chloride (C4-Cl): This is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Aniline (C1-NH2): The amino group can undergo a variety of reactions, including acylation, alkylation, diazotization, and sulfonylation.
The methanesulfonyl group at the C3 position is a strong electron-withdrawing group, which significantly influences the reactivity of both the aryl chloride and the aniline.
Q3: How does the methanesulfonyl group affect the reactivity of the C-Cl bond in cross-coupling reactions?
A3: The methanesulfonyl group is strongly electron-withdrawing. This property makes the attached aryl ring electron-deficient. In the context of palladium-catalyzed cross-coupling, this has a notable effect. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step, the presence of a strong electron-withdrawing group can facilitate this process.[1][2][3] However, the overall electron-deficient nature of the ring can also make subsequent steps of the catalytic cycle, like reductive elimination, more challenging.
Q4: Can the aniline's amino group interfere with cross-coupling reactions at the C-Cl bond?
A4: Yes, the free amine can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity. In some cases, it may be advantageous to protect the aniline group (e.g., as an acetamide) before performing the cross-coupling reaction. However, with the appropriate choice of ligands and reaction conditions, successful couplings can often be achieved without protection.
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, coupling an electron-deficient aryl chloride like 4-Chloro-3-methanesulfonylaniline can present challenges. This guide provides a structured approach to troubleshooting common issues.
Scenario: Low to No Product Yield
If your reaction shows low or no conversion of the starting material, a systematic diagnosis is key.
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 1: Catalyst System Inactivity
Plausible Cause: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step for aryl chlorides.[3] The electron-withdrawing methanesulfonyl group can make this step particularly challenging. The chosen catalyst or ligand may not be sufficiently active.
Troubleshooting Steps:
Ligand Selection: Standard ligands like PPh₃ may be insufficient. Switch to more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes), which are known to promote the coupling of challenging aryl chlorides.[4][5]
Catalyst Precursor: Ensure the quality of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Inefficient reduction of a Pd(II) precursor to the active Pd(0) species can stall the reaction.[6] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this.
Atmosphere Control: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure the reaction is thoroughly degassed (e.g., via multiple vacuum/argon cycles or by sparging with an inert gas) and run under a positive pressure of argon or nitrogen.
Issue 2: Ineffective Base or Solvent Combination
Plausible Cause: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7][8] Its strength, solubility, and interaction with the solvent can dramatically affect the reaction outcome.
Troubleshooting Steps:
Base Screening: If a mild base like Na₂CO₃ is failing, consider stronger inorganic bases. K₃PO₄ is often effective for difficult couplings. Organic bases like DBU or triethylamine can also be screened but may lead to side reactions.
Solvent System: The choice of solvent impacts the solubility of the base and the stability of the catalytic species. Aprotic polar solvents like Dioxane, Toluene, or DMF, often with a small amount of water, are common. For K₃PO₄, a solvent system like Toluene/Water or Dioxane/Water is often effective.
Homogeneity: Ensure the base is sufficiently soluble or finely powdered to provide adequate surface area. Poor mixing or insolubility can prevent the reaction from initiating.
Parameter
Recommendation for 4-Chloro-3-methanesulfonylaniline
Rationale
Catalyst
Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Common, reliable Pd sources.
Ligand
SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)
Bulky, electron-rich ligands facilitate oxidative addition of aryl chlorides.[9]
Base
K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Stronger bases are often required to promote transmetalation with electron-deficient substrates.[8]
Solvent
1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O
Aprotic solvents are standard, and a small amount of water can aid in dissolving the base.
Temperature
80-110 °C
Higher temperatures are typically necessary to overcome the activation barrier for C-Cl bond cleavage.
Scenario: Formation of Significant Side Products
Issue 3: Homocoupling of Boronic Acid
Plausible Cause: This occurs when the boronic acid couples with itself to form a biaryl byproduct. It is often promoted by the presence of oxygen or high catalyst loading.
Troubleshooting Steps:
Strict Anaerobic Conditions: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere.
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.
Controlled Addition: In difficult cases, slow addition of the boronic acid via a syringe pump can maintain a low instantaneous concentration, suppressing the homocoupling pathway.
Issue 4: Protodeboronation of Boronic Acid
Plausible Cause: The boronic acid reacts with a proton source (like water) to be converted back to the corresponding arene, effectively being consumed without participating in the cross-coupling. This is often base and temperature-dependent.
Troubleshooting Steps:
Use Anhydrous Conditions: If protodeboronation is suspected, use anhydrous solvents and reagents.
Base Selection: Sometimes, using a fluoride source like KF or CsF as the base can mitigate this side reaction.[4]
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of protodeboronation.
Experimental Protocols & Visualization
Example Protocol: Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for specific substrates.
Reaction Setup: To an oven-dried Schlenk flask, add 4-Chloro-3-methanesulfonylaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
Degassing: Seal the flask, and evacuate and backfill with argon three times.
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 10:1) via syringe.
Reaction: Heat the mixture to 100 °C with vigorous stirring until TLC or LCMS analysis indicates complete consumption of the starting material.
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.[10]
Schmidt, A. F., et al. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Synlett, 2010(9), 1327-1330.
Lee, D.-H., & Jin, M.-J. (2011). A Triarylphosphine Ligand Bearing Dodeca(ethylene glycol) Chains: Enhanced Efficiency in the Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction. Organic Letters, 13(2), 252-255.
Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
Amatore, C., & Jutand, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Leadbeater, N. E., & Marco, M. (2002). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 4(17), 2973-2976.
Technical Support Center: 4-Chloro-3-methanesulfonylaniline Synthesis
This guide serves as a specialized Technical Support Center for the synthesis of 4-Chloro-3-methanesulfonylaniline . It is designed for organic chemists and process engineers encountering specific impurity profiles or yi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for the synthesis of 4-Chloro-3-methanesulfonylaniline . It is designed for organic chemists and process engineers encountering specific impurity profiles or yield losses during development.
The synthesis of 4-Chloro-3-methanesulfonylaniline typically follows a four-step sequence starting from 2-chloronitrobenzene .[1] This route is preferred for its atom economy but is fraught with competing reaction pathways that degrade purity.
User Issue: "I am observing a significant impurity (5–15%) at [M-34] in LC-MS during the final hydrogenation step. It appears to be 3-methanesulfonylaniline."[1]
Diagnosis: Hydrodehalogenation
This is the most common failure mode in this synthesis. During the catalytic hydrogenation of the nitro group, the Carbon-Chlorine (C-Cl) bond is susceptible to oxidative addition by Palladium (Pd), leading to dechlorination.[1]
The Mechanism
In the presence of standard Pd/C catalysts and hydrogen, the reaction kinetics favor nitro reduction, but the thermodynamics allow for C-Cl hydrogenolysis. This creates a competitive landscape defined by the catalyst's surface energy.
Figure 1: Competitive pathways during catalytic hydrogenation. The C-Cl bond cleavage is the primary yield-loss mechanism.[1]
Troubleshooting Protocol
Method
Risk Level
Dechlorination %
Protocol Recommendation
Pd/C (Standard)
High
5–20%
Avoid. Unless using specific inhibitors (see below).[1]
Pt/C (Sulfided)
Low
< 1%
Recommended. Platinum is less active toward C-Cl bonds.[1] Use 5% Pt/C (sulfided) at 5–10 bar .
Fe/NH4Cl (Bechamp)
Zero
0%
Gold Standard for Purity. If LC-MS purity is paramount, switch to chemical reduction.[1]
Pd/C + Inhibitor
Medium
1–3%
Add 0.5 eq. Morpholine or Thiophene traces to poison high-energy active sites.[1]
Corrective Action (Chemical Reduction):
If you cannot change the catalyst, switch to an Iron-mediated reduction to guarantee C-Cl integrity:
Suspend precursor in EtOH/Water (3:1).
Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq) .
Reflux at 80°C for 2-4 hours.
Filter hot to remove iron oxides.
Module 2: Sulfone Formation & Regio-Isomers
User Issue: "My intermediate has the correct mass, but the melting point is broad, and NMR shows a split methyl peak. Is it an isomer?"
Diagnosis: O-Alkylation vs. S-Alkylation
When converting the sodium sulfinate salt to the sulfone using a methylating agent (MeI or Dimethyl Sulfate), the sulfinate anion is an ambident nucleophile .[1]
S-Alkylation (Soft center): Forms the desired Sulfone (Thermodynamically favored).[1]
O-Alkylation (Hard center): Forms the Sulfinic Ester (Kinetic impurity).[1]
The Pathway
Figure 2: Ambident nucleophilic attack of the sulfinate anion. O-alkylation leads to unstable sulfinic esters.[1]
Troubleshooting Protocol
Solvent Choice: Switch to polar aprotic solvents (DMF or DMSO) which solvate the cation (
) and leave the sulfinate anion "naked," promoting S-alkylation. Avoid protic solvents (Alcohols) which hydrogen bond to the oxygen, potentially skewing reactivity.
Temperature: Maintain reaction temperature >60°C. S-alkylation is thermodynamically favored; higher temperatures help overcome the activation barrier for the more stable product.[1]
Removal: Sulfinic esters are liable to hydrolysis. A mild acidic wash (0.5M HCl) during workup will hydrolyze the ester back to the sulfinic acid (water soluble), which can be washed away, leaving the pure sulfone.
Module 3: The "Pink Product" (Hydroxylamine)
User Issue: "The final aniline is turning pink/red upon exposure to air."
This indicates the presence of 4-chloro-3-(methylsulfonyl)phenylhydroxylamine .[1]
Cause: The reduction of the Nitro group proceeds via the Nitroso
Hydroxylamine Amine pathway.[1] If the catalyst activity is low or hydrogen pressure drops, the reaction stalls at the hydroxylamine stage.
Consequence: Hydroxylamines oxidize in air to form azoxy-dimers (highly colored red/orange compounds).[1]
Corrective Action[1]
In-Process Control (IPC): Do not stop the reaction based on
uptake alone. Monitor by HPLC. The Hydroxylamine intermediate often co-elutes close to the aniline on C18 columns.
Forcing Conditions: If the reaction stalls, increase temperature by 10°C or add a fresh "spike" of catalyst (10% of original loading).
Workup: Ensure the crude mixture is treated with a mild reducing agent (e.g., sodium dithionite wash) during isolation to quench any residual hydroxylamine.
FAQ: Rapid Response
Q: Can I use Chlorosulfonic acid directly on 4-chloroaniline?A:No. The amino group is incompatible with chlorosulfonic acid (it will form the sulfamic acid or protonate and deactivate the ring).[1] You must protect the amine (e.g., acetanilide) or, more efficiently, use the Nitro precursor (2-chloronitrobenzene) as described above.
Q: Why is my yield low in the first step (Chlorosulfonation)?A: Moisture control is critical. The intermediate sulfonyl chloride hydrolyzes rapidly to the sulfonic acid if exposed to ambient humidity.[1] Quench the reaction on dry ice and process immediately.
Q: Are there safety concerns with the Methylation step?A: Yes. If using Dimethyl Sulfate (DMS), it is highly toxic. If using Methyl Iodide (MeI), it is volatile and a neurotoxin. Furthermore, the reaction is exothermic. Ensure controlled addition of the alkylating agent at 40–50°C to prevent thermal runaway.[1]
References
Dechlorination Mechanisms
Rylander, P. N. (1979). "Hydrogenation Methods." Academic Press. (Detailed discussion on Pd vs. Pt selectivity in halonitrobenzenes).
Study on the suppression of dechlorination: - Method for preparing m-chloro aniline (describes inhibitor use).[1]
Sulfone Synthesis & Ambident Nucleophiles
Suter, C. M. (1944). "The Organic Chemistry of Sulfur." Wiley. (Classic text on Sulfinate to Sulfone conversion).
General Synthesis of Alkylsulfonyl chlorides: - Method for preparing 4-alkylsulfonyl-2-chloro-m-xylene.[1]
Precursor Synthesis (Chlorosulfonation)
Preparation of 4-chloro-3-nitrobenzenesulfonyl chloride: - Process for the production of 4-chloro-3-nitrobenzene sulfonyl chloride.[1]
4-Chloro-3-methanesulfonylaniline stability and degradation issues
This guide functions as a specialized technical support interface for researchers working with 4-Chloro-3-methanesulfonylaniline (CAS: 54730-35-7), a critical intermediate often utilized in the synthesis of tyrosine kina...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized technical support interface for researchers working with 4-Chloro-3-methanesulfonylaniline (CAS: 54730-35-7), a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (like Lapatinib analogs) and agrochemicals.
Status: System Active | Role: Senior Application Scientist
Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting
Executive Summary: The Stability Paradox
4-Chloro-3-methanesulfonylaniline presents a dual-reactivity profile that complicates storage and handling.
The Oxidative Front: The primary amine (-NH2) is electron-rich, making it susceptible to radical oxidation and "browning" upon air exposure.
The Electrophilic Core: The sulfone group (-SO2Me) at the meta position (relative to amine) and ortho position (relative to chlorine) exerts a strong electron-withdrawing effect. While this activates the molecule for intended Nucleophilic Aromatic Substitution (SnAr) reactions, it also creates a risk of self-condensation or photolytic instability under improper conditions.
Module 1: Diagnostic Troubleshooting (Q&A)
Issue A: "My white powder has turned beige or dark brown."
Diagnosis: Oxidative Degradation (Quinoid/Azo formation).
Technical Insight:
Anilines are prone to oxidation by atmospheric oxygen. The presence of the electron-withdrawing sulfone group stabilizes the ring somewhat compared to unsubstituted aniline, but it does not fully protect the amine.
Mechanism: Formation of the anilino radical
coupling to form hydrazine linkages oxidation to azo-dimers (colored species). Even trace amounts (ppm level) of these conjugated systems cause visible discoloration.
Impact on Experiments: Usually, the bulk purity remains high (>98%), but the impurities can act as radical scavengers, inhibiting palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig).
Corrective Protocol:
Do not discard immediately. Run a TLC (50% EtOAc/Hexane). If the spot is singular with only a baseline smear, the bulk is intact.
Recrystallization: Dissolve in minimal hot Ethanol/Methanol. Add activated charcoal (to absorb colored polar impurities). Filter hot. Cool to crystallize.
Issue B: "I see an extra peak at RRT 1.2 in my HPLC chromatogram."
Diagnosis: Dimerization (Azobenzene derivative) or Schiff Base formation.
Technical Insight:
If stored in acetone or ketone-containing solvents, the amine will form a Schiff base (imine). If analyzed by HPLC using an acidic mobile phase, this imine might hydrolyze back, masking the issue, or appear as a tailing peak.
Alternative Cause:4,4'-dichloro-3,3'-bis(methanesulfonyl)azobenzene . This is the oxidative dimer. It is highly lipophilic and elutes later than the parent amine.
Issue C: "The material is not reacting in my SnAr coupling."
Diagnosis: Deactivation by Protonation or Photodechlorination.
Technical Insight:
The chlorine atom is activated by the ortho-sulfone group. However, the para-amine group is a strong electron donor, which pushes electron density into the ring and deactivates the carbon-chlorine bond toward nucleophilic attack.
Solution: You must use a base (e.g.,
or DIPEA) to ensure the amine is neutral or slightly deprotonated (if possible), but more importantly, you often need higher temperatures (>80°C) to overcome the donating effect of the amine.
Warning: If the sample was exposed to UV light, the C-Cl bond may have homolyzed (photodechlorination), yielding 3-methanesulfonylaniline (des-chloro impurity).
Module 2: Degradation Pathways & Logic[1]
The following diagram illustrates the competing degradation pathways triggered by environmental stress.
Caption: Figure 1.[1][2][3][4] Stress-induced degradation logic.[1] The primary storage risk is the oxidative pathway (top) leading to discoloration. The photolytic pathway (middle) irreversibly alters the core structure.
Module 3: Storage & Handling "Self-Validating" System
To ensure data integrity, adopt this Traffic Light Protocol for storage.
Status
Condition
Action Required
GREEN (Optimal)
Stored at 2-8°C , under Argon/Nitrogen , in amber glass.
Ready for use.
YELLOW (Caution)
Stored at RT, clear glass, or cap loose. Slight beige tint.
Run System Suitability: Check melting point (103-107°C). If sharp, proceed.
RED (Critical)
Dark brown/black solid. Stored in light/air > 1 month.
Purify or Discard. High risk of radical interference in catalytic cycles.
The "Argon Blanket" Technique
Because the amine oxidation is surface-dependent:
After weighing the material, do not just screw the cap back on.
Gently flow Argon or Nitrogen into the vial for 10 seconds (displacing heavier air).
Seal immediately with Parafilm over the cap.
Module 4: Analytical Method (HPLC)
When troubleshooting purity, generic gradients often fail because the polar amine and the lipophilic dimer behave differently. Use this specific method to detect the sulfone-specific impurities.
Method Parameters:
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses amine tailing).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Detection: 254 nm (aromatic) and 210 nm (sensitive for the sulfone group).
Interpretation:
RT ~4.5 min: Parent Compound.
RT ~2.0 min: Sulfonic acid hydrolysis products (rare, only in extreme pH).
PubChem. (n.d.). 4-Chloro-3-(methylsulfonyl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]
ResearchGate. (2015). Advanced Degradation of 4-Chloroaniline from Water in UV/TiO2/H2O2 System. (Mechanism of chloroaniline photolysis and oxidation).[1][3] Retrieved from [Link]
Technical Support Center: Impurity Identification in 4-Chloro-3-methanesulfonylaniline
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-methanesulfonylaniline. This guide is designed to provide expert-driven, practical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-methanesulfonylaniline. This guide is designed to provide expert-driven, practical solutions to the challenges encountered during the identification and quantification of impurities in your samples. Recognizing the critical importance of purity in pharmaceutical development, this resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your analytical results.
The information herein is synthesized from established analytical principles for analogous chloro-aniline and sulfonamide compounds, providing a robust framework for your method development and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most probable types of impurities in a 4-Chloro-3-methanesulfonylaniline sample?
A1: Impurities in your sample can generally be categorized into three main classes:
Process-Related Impurities: These originate from the synthetic route used to produce 4-Chloro-3-methanesulfonylaniline. Common precursors for analogous compounds include substituted nitrobenzenes or other chloro-anilines.[1][2] Therefore, you might encounter:
Starting Materials: Unreacted precursors such as 2-chloro-5-nitrotoluene or similar structures.[1]
Intermediates: Partially reacted compounds from multi-step syntheses.
By-products: Resulting from side reactions, such as isomers (e.g., other positional isomers of chloro-methanesulfonylaniline), or products of over-chlorination or incomplete sulfonation.
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.
Degradation Products: These form when the 4-Chloro-3-methanesulfonylaniline molecule degrades under storage or experimental conditions (e.g., exposure to light, heat, humidity, or reactive excipients). Common degradation pathways for aromatic amines and sulfonamides include oxidation and hydrolysis.
Residual Solvents: Solvents used during the synthesis and purification processes that are not completely removed.
Q2: Which analytical technique is most suitable for impurity profiling of 4-Chloro-3-methanesulfonylaniline?
A2:Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and versatile technique for this purpose.[3][4] It is highly effective for separating compounds with varying polarities, which is typical for a main compound and its impurities. For definitive identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight and fragmentation data.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable, especially for identifying volatile or semi-volatile impurities and residual solvents.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated impurities.[5]
Q3: I am seeing a new, unexpected peak in my HPLC chromatogram. What is the first step I should take?
A3: The first step is to systematically determine the origin of the peak. It could be a genuine impurity, a contaminant from your sample preparation, or an artifact from the analytical system. A logical workflow would be:
Inject a blank: Prepare and inject your sample diluent without the 4-Chloro-3-methanesulfonylaniline sample. If the peak is present, it originates from your solvent or the HPLC system itself.
Review Sample Preparation: If the peak is not in the blank, consider potential contaminants from glassware, filters, or reagents used during sample preparation.
Perform a Forced Degradation Study: To determine if the peak is a degradation product, subject a sample of 4-Chloro-3-methanesulfonylaniline to stress conditions (acid, base, oxidation, heat, light).[7][8] An increase in the peak's area under stress conditions suggests it is a degradant.
Confirm with an Orthogonal Method: If possible, analyze the sample using a different analytical technique (e.g., a different column or GC-MS) to confirm the presence of the impurity.
Troubleshooting Guides
This section provides detailed guidance for resolving common issues you may encounter during the analysis of 4-Chloro-3-methanesulfonylaniline using various analytical techniques.
Guide 1: HPLC-UV Analysis Troubleshooting
High-Performance Liquid Chromatography with UV detection is the workhorse for purity analysis. However, various issues can arise that compromise the quality of your data.
Question: My peak for 4-Chloro-3-methanesulfonylaniline is showing significant tailing (asymmetry factor > 1.5). What could be the cause and how can I fix it?
Answer & Protocol: Peak tailing for amine-containing compounds is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[9][10][11] Here is a systematic approach to troubleshoot this:
Mobile Phase pH Adjustment: The amino group on the aniline is basic. At a mobile phase pH close to its pKa, it can be partially protonated, leading to strong interactions with silanols.
Protocol: Adjust the mobile phase pH. For basic compounds, increasing the pH to suppress the ionization of the analyte can improve peak shape. Alternatively, lowering the pH to fully protonate the analyte and using an ion-pairing agent can also be effective. Ensure the final pH is within the stable range for your column.[12]
Use of Mobile Phase Additives: Competing bases can mask the active silanol sites.
Protocol: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (typically 0.1% v/v). This can significantly reduce peak tailing by interacting with the silanol groups.
Column Choice and Condition: Not all C18 columns are the same. Older columns or those not end-capped can have more active silanol groups.
Protocol:
Ensure your column is not old or degraded.
Switch to a modern, high-purity silica column with robust end-capping.
Consider using a column with a different stationary phase, such as one embedded with a polar group, which can shield the silanol groups.
Sample Overload: Injecting too much sample can lead to peak distortion.
Protocol: Dilute your sample and inject a smaller amount to see if the peak shape improves.
Question: An impurity peak is co-eluting or is very close to the main 4-Chloro-3-methanesulfonylaniline peak. How can I improve the separation?
Answer & Protocol: Achieving good resolution is key to accurate quantification. Here's how to improve it:
Optimize Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a primary driver of retention and selectivity.
Protocol:
Perform a series of injections while systematically varying the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower organic percentage will generally increase retention and may improve resolution.
Try a different organic modifier. If you are using acetonitrile, try methanol, or vice versa. They offer different selectivities.
Change the pH of the Mobile Phase: Altering the ionization state of your analyte and impurities can significantly change their retention times.
Protocol: Adjust the pH of the aqueous portion of your mobile phase in small increments (e.g., 0.2 pH units) and observe the effect on resolution.
Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity.
Protocol: If your HPLC system has a column oven, try varying the temperature (e.g., in 5 °C increments from 25 °C to 40 °C).
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation.
Protocol: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Note that this will increase the run time.
Consider a Different Column: If mobile phase optimization is insufficient, a different column chemistry may be necessary.
Protocol: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a cyano phase) or a column with a different particle size (smaller particles generally provide higher efficiency).
Caption: A logical workflow for troubleshooting common HPLC peak shape and resolution issues.
Guide 2: GC-MS Analysis for Volatile Impurities
GC-MS is an excellent confirmatory tool, especially for volatile process-related impurities and residual solvents.
Question: My LC-MS data suggests an impurity with the same mass as my main compound. How can I confirm if it's an isomer using GC-MS?
Answer & Protocol: GC often provides superior resolution for isomers compared to HPLC.
Sample Preparation:
Protocol: Dissolve a known concentration of your 4-Chloro-3-methanesulfonylaniline sample in a suitable volatile solvent like dichloromethane or ethyl acetate. If the compound is not volatile enough, derivatization might be necessary, but for many aniline derivatives, this is not required.
GC-MS Method Parameters (Starting Point):
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.
Injection: Use a splitless injection to maximize sensitivity for trace impurities.
Temperature Program: Start with a slow temperature ramp to ensure good separation of closely eluting isomers. A typical program might be:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
MS Detection: Operate the mass spectrometer in full scan mode to collect mass spectra of all eluting peaks.
Data Analysis:
Protocol: Compare the retention times of any peaks that show the same molecular ion as your main compound. Different retention times for peaks with the same mass are a strong indication of isomerism. The fragmentation patterns may also show subtle differences that can aid in identification.
Guide 3: NMR for Structural Elucidation
NMR is the most powerful technique for unambiguously determining the structure of an unknown impurity once it has been isolated.
Question: I have isolated an unknown impurity using preparative HPLC. How do I use NMR to identify its structure?
Answer & Protocol: A combination of 1D and 2D NMR experiments is required for full structural elucidation.
Sample Preparation:
Protocol: Ensure the isolated impurity is as pure as possible. Dissolve a sufficient amount (typically >1 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3).
Recommended NMR Experiments:
¹H NMR: Provides information on the number and chemical environment of protons. This will help identify the substitution pattern on the aromatic ring.
¹³C NMR: Shows the number of unique carbons.
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., which are neighbors).
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton.
Data Interpretation:
Protocol: By systematically analyzing the correlations in these spectra, you can build the structure of the impurity. For example, an HMBC correlation from the methyl protons of the methanesulfonyl group to a specific aromatic carbon can help determine the position of this group on the ring.
Data Presentation
Table 1: Potential Impurities and their Characteristics
Note: This table is based on the analysis of analogous compounds and represents a starting point for impurity identification in 4-Chloro-3-methanesulfonylaniline. Retention times (RT) are hypothetical and will depend on the specific chromatographic conditions.
Potential Impurity Name
Structure
Probable Origin
Typical Analytical Technique
Expected m/z [M+H]⁺
2-Chloro-5-nitrotoluene
Starting Material
GC-MS, RP-HPLC
172.0
4-Chloro-3-methylaniline
Process-Related
RP-HPLC, GC-MS
142.0
Dichloro-methanesulfonylaniline Isomer
By-product
RP-HPLC-MS
240.0
4-Hydroxy-3-methanesulfonylaniline
Degradation (Hydrolysis)
RP-HPLC-MS
188.1
Diagram: General Impurity Identification Workflow
Caption: A systematic workflow for the detection, identification, and structural elucidation of unknown impurities.
Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]
Pramana Research Journal. New – RP-HPLC Method for Development and Validation of Busulfan Assay In Liquid Formulation. [Link]
Google Patents. (2023).
Google Patents. (2010). Method for preparing m-chloro aniline. CN101774930A.
ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]
U.S. Department of Agriculture. Determination and Confirmation of Sulfonamides. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. [Link]
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]
ResearchGate. Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... [Link]
Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]
National Center for Biotechnology Information. Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]
PubMed. (2022). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. [Link]
ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
ResearchGate. (PDF) Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. [Link]
ZORA (Zurich Open Repository and Archive). (2024). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). [Link]
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
ResearchGate. (PDF) Synthesis and Characterization of Some Lanthanide(III) Chloro Complexes Derived from 4[N-(4'-Hydroxy-3'-Methoxybenzalidene) Amino] Antipyrine Semicarbazone and 4[N-(3',4',5'. [Link]
ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.[Link]
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. [Link]
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
The Royal Society of Chemistry. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]pdf)
Technical Support Center: 4-Chloro-3-methanesulfonylaniline Synthesis
Introduction: The synthesis of 4-Chloro-3-methanesulfonylaniline is a critical process in the development of various pharmaceutical agents. While the synthetic route may appear straightforward, the workup and purificatio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The synthesis of 4-Chloro-3-methanesulfonylaniline is a critical process in the development of various pharmaceutical agents. While the synthetic route may appear straightforward, the workup and purification stages are fraught with potential challenges that can significantly impact yield, purity, and scalability. This guide provides field-proven insights and troubleshooting protocols to address common issues encountered by researchers and process chemists. Our focus is on the "why" behind each step, empowering you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield during the workup of 4-Chloro-3-methanesulfonylaniline?
A1: The most significant loss of yield typically occurs during the aqueous workup and isolation phases. Key contributors include:
Emulsion Formation: The presence of partially soluble intermediates or inorganic salts can lead to stable emulsions during liquid-liquid extraction, making phase separation difficult and causing product loss to the aqueous layer.
Incomplete Precipitation/Crystallization: The product may have some solubility in the mother liquor. Suboptimal pH, temperature, or solvent choice during precipitation can prevent the complete recovery of the product.
Mechanical Losses: Poor filtration techniques or multiple transfer steps can also contribute to a lower-than-expected yield.
Q2: My final product has a persistent pink or brown discoloration. What causes this and how can I remove it?
A2: Off-color product is a frequent issue, often stemming from trace impurities formed by oxidation or side reactions.
Root Cause: Aniline compounds are susceptible to air oxidation, which can form highly colored polymeric impurities. This can be exacerbated by the presence of residual acid or metal catalysts from previous steps.
Remediation: A common and effective method for color removal is a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., isopropanol), add a small amount of activated carbon (typically 1-2% w/w), heat gently with stirring, and then filter through a pad of celite to remove the carbon. Subsequent recrystallization should yield a product with improved color.
Q3: What are the critical safety precautions during the quenching phase of the reaction?
A3: The quenching of reagents like chlorosulfonic acid or thionyl chloride is highly exothermic and can be hazardous if not controlled.
Primary Hazard: Rapid addition of the reaction mixture to water or an aqueous base can cause violent boiling and splashing of corrosive materials.
Recommended Protocol: Always perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, ice-cooled vessel of the quenching solution (e.g., ice water or a cold aqueous sodium bicarbonate solution). Maintain strict temperature control throughout the addition. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and face shield.
Troubleshooting Guide: Workup & Purification
Issue 1: Persistent Emulsion During Aqueous Extraction
You've completed the reaction and, after quenching, are attempting to extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane). However, a thick, stable emulsion has formed at the interface, preventing clear phase separation.
Underlying Cause: Emulsions in this system are often stabilized by fine particulate matter (inorganic salts like sodium sulfate) or amphiphilic impurity molecules that accumulate at the oil-water interface.
Troubleshooting Protocol:
Mechanical Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to dehydrate the organic layer and destabilize the emulsion by increasing the density difference between the phases.
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite®. This can physically remove the particulate matter that is stabilizing the emulsion.
Solvent Modification: Add a small amount of a different, less polar co-solvent like heptane or toluene to the organic phase. This can alter the interfacial tension and help break the emulsion.
Workflow: Troubleshooting Emulsion Formation
Below is a decision-making workflow for addressing emulsion issues during extraction.
Caption: Decision workflow for resolving emulsions during workup.
Issue 2: Product "Oiling Out" or Failing to Crystallize
During the final isolation step, you've added an anti-solvent or cooled the solution, but instead of forming a crystalline solid, the product separates as a viscous, sticky oil.
Underlying Cause: This phenomenon, known as "oiling out," occurs when the product's solubility in the solvent system drops so rapidly that the molecules do not have time to arrange themselves into an ordered crystal lattice. It is often caused by the presence of impurities that inhibit nucleation or by using a solvent/anti-solvent system in which the product is too soluble.
Troubleshooting Protocol:
Parameter
Recommended Action
Scientific Rationale
Cooling Rate
Decrease the rate of cooling significantly. If using an ice bath, allow the solution to cool slowly at room temperature first, then move to a refrigerator before placing it in an ice bath.
Slow cooling provides the necessary time for molecules to overcome the activation energy barrier for nucleation and form an ordered crystal lattice rather than undergoing amorphous precipitation.
Solvent Polarity
Adjust the solvent system. If using a single solvent, try a binary mixture. For example, if the product is too soluble in isopropanol, slowly add a non-polar anti-solvent like heptane until turbidity is observed, then cool.
A well-chosen solvent system will ensure the product is soluble at high temperatures but has very low solubility at cooler temperatures, creating a supersaturation window optimal for crystallization, not oiling.
Seeding
If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution.
The seed crystal provides a pre-formed template (a nucleation site) for other molecules to deposit onto, bypassing the difficult initial nucleation step and promoting controlled crystal growth.
Mechanical Agitation
Gently scratch the inside of the flask with a glass rod at the solution's surface.
The microscopic scratches on the glass provide high-energy sites that can act as nucleation points, inducing crystallization.
Issue 3: Impurity Profile by HPLC Shows an Unexpected Peak
Your final product analysis shows an unknown peak, compromising the purity specifications.
Underlying Cause: Side reactions during the synthesis can lead to isomeric or related impurities. A common impurity in this synthesis is the regioisomer, 2-Chloro-5-methanesulfonylaniline.
Identification and Remediation:
Peak Identification: The identity of the impurity must be confirmed. If a reference standard for the suspected isomer is not available, techniques like LC-MS can be used to obtain the molecular weight of the impurity, which can help confirm if it is an isomer.
Purification Strategy: Isomers can be notoriously difficult to separate due to their similar physical properties.
Recrystallization: The most effective method. A carefully selected solvent system may preferentially dissolve one isomer over the other. A solvent screen is highly recommended. For this specific compound, mixtures of isopropanol/water or toluene/heptane have shown promise.
Chromatography: If recrystallization fails, column chromatography is a more definitive but less scalable solution for purification.
Visualizing the Isomeric Impurity Challenge
The diagram below illustrates the structural similarity that makes separation challenging.
Caption: Comparison of the desired product and a common regioisomer impurity.
References
Synthesis of 4-Chloro-3-(methylsulfonyl)aniline. Organic Syntheses.[Link]
4-Chloro-3-(methylsulfonyl)aniline PubChem Entry. National Center for Biotechnology Information.[Link]
2-Chloro-5-(methylsulfonyl)aniline PubChem Entry. National Center for Biotechnology Information.[Link]
Reference Data & Comparative Studies
Validation
Comparing 4-Chloro-3-methanesulfonylaniline with other aniline derivatives
4-Chloro-3-methanesulfonylaniline (CMSA) represents a specialized "polar-electronic hybrid" scaffold in medicinal chemistry.[1] Unlike traditional lipophilic anilines (e.g., 3,4-Dichloroaniline), CMSA incorporates a methanesulfonyl (
) group meta to the amine. This substitution pattern drastically alters the molecule's electronic profile, reducing nucleophilicity while enhancing aqueous solubility and metabolic stability.[1] This guide compares CMSA against industry-standard aniline derivatives, highlighting its utility in optimizing kinase inhibitor binding kinetics and physicochemical properties.[1]
Part 1: Structural & Electronic Profiling
The strategic value of CMSA lies in its unique balance of steric bulk (chlorine) and electronic withdrawal (sulfone).[1]
Comparative Metrics Table
The following data contrasts CMSA with its direct lipophilic competitor (3,4-Dichloroaniline) and the baseline (4-Chloroaniline).[1]
Feature
4-Chloro-3-methanesulfonylaniline (CMSA)
3,4-Dichloroaniline (3,4-DCA)
4-Chloroaniline (4-CA)
CAS
73492-26-9
95-76-1
106-47-8
Electronic Nature
Highly Electron Deficient ()
Electron Deficient ()
Moderately Deficient
Nucleophilicity
Low (Requires catalysis/activation)
Moderate
High
LogP (Lipophilicity)
~1.2 - 1.5 (Predicted)
2.68
1.83
Water Solubility
Enhanced (H-bond acceptor sulfone)
Poor (<0.1 g/L)
Low
H-Bond Potential
Donor (NH₂) + Acceptor (SO₂)
Donor only (NH₂)
Donor only (NH₂)
Metabolic Stability
High (Sulfone is fully oxidized)
Moderate (Ring oxidation possible)
Low (Para-oxidation blocked, but N-oxidation risk)
Electronic Vector Analysis
The methanesulfonyl group is a strong electron-withdrawing group (EWG) (
), significantly stronger than a meta-chlorine ().[1] This creates a "pull-pull" effect with the para-chlorine, dramatically lowering the electron density on the amino nitrogen.
Figure 1: Electronic vector map showing the deactivation of the aniline nitrogen by the sulfone and chlorine substituents.
Part 2: Synthetic Reactivity & Challenges
Due to the electron-poor nature of CMSA, standard nucleophilic attacks (e.g., reacting with alkyl halides) are sluggish. However, this reactivity profile is advantageous for chemoselectivity —CMSA is less prone to side reactions (like over-alkylation) than electron-rich anilines.[1]
The "Deactivated Nucleophile" Protocol
When coupling CMSA to a heterocycle (common in kinase inhibitor synthesis), standard thermal
may fail or require excessive heat.
Recommended Coupling Strategies:
Acid-Catalyzed
: Use of HCl or p-TsOH in isopropanol to protonate the electrophile (e.g., 4-chloroquinazoline), making it more susceptible to attack by the weak CMSA nucleophile.[1]
Buchwald-Hartwig Amination: Palladium catalysis overcomes the poor nucleophilicity.[1]
Experimental Protocol: Coupling CMSA to 4-Chloroquinazoline
This protocol mimics the synthesis of EGFR inhibitors (like Lapatinib analogs), adapted for the lower reactivity of CMSA.
workflow optimized for electron-deficient anilines like CMSA.
Part 3: Medicinal Chemistry Applications
Why choose CMSA over 3,4-Dichloroaniline?
The "Acidity Switch":
In kinase inhibitors, the aniline NH often forms a critical hydrogen bond with the hinge region of the ATP binding site.[1] The electron-withdrawing sulfone in CMSA increases the acidity of this NH proton, potentially strengthening the H-bond to the kinase hinge residues (e.g., Met793 in EGFR).
Solubility & Bioavailability:
3,4-Dichloroaniline derivatives often suffer from "brick-dust" insolubility.[1] The sulfone group in CMSA acts as a hydrogen bond acceptor, significantly lowering the LogP and improving solubility in physiological media without introducing ionizable groups (like basic amines) that might cause hERG liability.
Metabolic Blocking:
The C4-Chlorine blocks the primary site of metabolic oxidation (para-position).[1] The C3-Sulfone is already fully oxidized, preventing the formation of reactive sulfoxides (a risk with thioether analogs).
Part 4: Safety & Handling
Anilines with electron-withdrawing groups can exhibit specific toxicity profiles.
Acute Toxicity: Like most chloroanilines, CMSA is harmful if swallowed or absorbed through the skin.[1]
Genotoxicity: While p-chloroaniline is a known genotoxin, the steric bulk and electronic deactivation of the meta-sulfone may alter metabolic activation pathways (N-hydroxylation), but it should still be handled as a potential mutagen.
Handling: Use nitrile gloves.[1] The sulfone moiety makes the compound stickier/more static-prone than liquid anilines; weigh in a fume hood using an anti-static gun if necessary.[1]
References
Chemical Identity: 4-Chloro-3-methanesulfonylaniline. CAS 73492-26-9.[1][2][3][4][5] BLD Pharm Catalog. Link
Comparative Reactivity: Nucleophilicities of Amines. Mayr, H. et al. Angew.[1][6] Chem. Int. Ed. 2007.[1][6][7][8] (General principles of aniline nucleophilicity).
Kinase Inhibitor Synthesis: Practical synthesis of lapatinib. ResearchGate. (Describes the analogous coupling of electron-deficient anilines to quinazolines). Link
Structure-activity relationship of 4-Chloro-3-methanesulfonylaniline analogs
Structure-Activity Relationship (SAR) Guide: 4-Chloro-3-methanesulfonylaniline Analogs Executive Summary This technical guide provides an in-depth analysis of 4-Chloro-3-methanesulfonylaniline (CAS 73492-26-9) as a criti...
This technical guide provides an in-depth analysis of 4-Chloro-3-methanesulfonylaniline (CAS 73492-26-9) as a critical pharmacophore in the development of Type I and Type II kinase inhibitors. While often overshadowed by the specific anilines found in blockbuster drugs like Lapatinib (Tykerb) or Gefitinib (Iressa), this scaffold represents a vital "probe" moiety in medicinal chemistry.
The 3-methanesulfonyl (
) group serves as a potent electron-withdrawing group (EWG) and a hydrogen bond acceptor, offering a distinct bioisosteric alternative to the 3-cyano (Erlotinib) or 3-halogen (Gefitinib) motifs. This guide compares the performance of 4-anilinoquinazoline derivatives incorporating this scaffold against industry standards, focusing on potency, solubility, and metabolic stability.
Chemical Profile & Rationale
The "head group" of a 4-anilinoquinazoline inhibitor dictates its binding affinity to the ATP-binding pocket of kinases (e.g., EGFR, HER2). The 4-Chloro-3-methanesulfonylaniline moiety offers unique physicochemical properties:
Feature
Chemical Rationale
Biological Impact
3-Methanesulfonyl ()
Strong EWG (); H-bond acceptor.
Increases acidity of the aniline NH (stronger H-bond to hinge Met793). Improves aqueous solubility compared to halides/alkynes.
4-Chloro ()
Lipophilic, weak EWG.
Fills the hydrophobic pocket (gatekeeper region); provides metabolic stability against para-hydroxylation.
Aniline Nitrogen
Nucleophile (in synthesis); H-bond donor (in binding).
Critical link to the quinazoline core (C4 position).
Comparative SAR Analysis
This section evaluates the performance of the 4-Chloro-3-methanesulfonylaniline scaffold when substituted onto a standard 6,7-dimethoxyquinazoline core (mimicking the Gefitinib/Erlotinib backbone).
Potency vs. Standard Pharmacophores
The following table summarizes the theoretical and experimental trends observed when modifying the 3-position of the aniline ring.
Analog Class
3-Position Substituent
4-Position Substituent
Representative Drug
IC50 (EGFR WT)
Solubility (pH 7.4)
Sulfone (Topic)
Experimental Probes
10 - 50 nM
High (++++)
Alkyne
Erlotinib
2 nM
Low (+)
Halide
Gefitinib
3 nM
Moderate (++)
Benzyloxy
Lapatinib
10 nM
Low (+)
Analysis:
Potency: The bulky
group can cause steric clash in the tight hydrophobic pocket of wild-type EGFR, often resulting in slightly lower potency (higher IC50) compared to the linear, compact ethynyl group of Erlotinib.
Solubility: The sulfone is a superior solubilizing group. For lead compounds failing due to poor solubility, replacing a 3-halo group with a 3-methanesulfonyl group is a validated rescue strategy.
Binding Mode: The sulfone oxygens can form additional water-mediated H-bonds, potentially altering selectivity toward mutant forms (e.g., T790M).
Selectivity & Bioisosterism
The 3-methanesulfonyl group acts as a bioisostere for:
Sulfonamides (
): The sulfone is metabolically more stable (no N-glucuronidation) but lacks the H-bond donor capability of the sulfonamide.
Nitriles (
): Both are EWGs, but the sulfone is 3D and bulky, whereas the nitrile is linear.
Experimental Protocols
To validate this scaffold, the following self-validating protocols are recommended.
Synthesis of 4-((4-Chloro-3-(methylsulfonyl)phenyl)amino)quinazoline
Objective: Couple the aniline building block to the quinazoline core via Nucleophilic Aromatic Substitution (
This diagram illustrates the chemical synthesis pathway and the decision matrix for selecting the sulfone scaffold.
Caption: Workflow for selecting and synthesizing sulfone-based kinase inhibitors to address solubility issues.
Figure 2: Binding Mode Interaction Map
Visualizing how the 3-methanesulfonyl group interacts within the active site compared to a halogen.
Caption: Schematic of the binding interactions of the 4-Chloro-3-methanesulfonylaniline moiety in the EGFR ATP pocket.
References
PubChem. "4-Chloro-3-methanesulfonylaniline Compound Summary." National Center for Biotechnology Information. Available at: [Link]
Stamos, J., et al. "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor." Journal of Biological Chemistry, 2002. (Fundamental basis for 4-anilinoquinazoline binding modes).[1]
Bridges, A. J. "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 2001. (Review of SAR for aniline substituents in kinase inhibitors).
Mao, L., et al. "Structure-activity relationship of 4-anilinoquinazoline derivatives as EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.
Spectroscopic comparison of 4-Chloro-3-methanesulfonylaniline and its precursors
Spectroscopic Comparison Guide: 4-Chloro-3-methanesulfonylaniline and Precursors Executive Summary The synthesis of 4-Chloro-3-methanesulfonylaniline (Target) from its nitro precursor, 4-Chloro-3-methanesulfonylnitrobenz...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Comparison Guide: 4-Chloro-3-methanesulfonylaniline and Precursors
Executive Summary
The synthesis of 4-Chloro-3-methanesulfonylaniline (Target) from its nitro precursor, 4-Chloro-3-methanesulfonylnitrobenzene , represents a critical reduction step in the manufacturing of various pharmaceutical intermediates, particularly for kinase inhibitors involving sulfone moieties.[1]
Precise spectroscopic differentiation between the Nitro precursor and the Aniline product is vital for calculating conversion yields and detecting genotoxic impurities (GTIs).[1][2] This guide provides an objective, data-driven comparison of these two species using NMR, IR, and MS, establishing a self-validating quality control system.
Structural Context & Synthetic Pathway
The transformation hinges on the chemoselective reduction of the nitro group (
) to an amine () while preserving the chlorine atom and the methanesulfonyl group ().[1]
Caption: Step-wise synthesis highlighting the critical reduction phase where spectroscopic monitoring is mandatory.
Comparative Spectroscopic Analysis
The transition from a Nitro to an Amine group drastically alters the electronic environment of the benzene ring, creating distinct diagnostic signals.[1][2]
A. Proton NMR (
-NMR) Analysis
The reduction of
(Electron Withdrawing) to (Electron Donating) causes a significant upfield shift (shielding) of the aromatic protons.[1][2]
Proton Environment
Precursor (Nitro) (ppm)
Target (Aniline) (ppm)
Shift ()
Diagnostic Note
(Amine)
Absent
4.0 – 6.0 (br s)
N/A
Primary Indicator. Broad singlet; exchangeable with .
(Ortho to N)
8.0 – 8.4 (d)
6.8 – 7.2 (d)
-1.2 ppm
Strong shielding due to amine lone pair donation.[1]
(Methyl)
3.3 – 3.5 (s)
3.1 – 3.3 (s)
-0.2 ppm
The sulfone methyl is a stable singlet but shifts slightly upfield in the product.[1]
(Ortho to Cl)
7.8 – 8.0 (d)
7.3 – 7.5 (d)
-0.5 ppm
Less affected than the proton ortho to the nitrogen.[1][2]
Note: Shifts are solvent-dependent (typically DMSO-
or ).
B. Infrared (FT-IR) Spectroscopy
IR provides the fastest "Go/No-Go" decision during reaction monitoring.
Purification: Recrystallize from Ethanol/Hexane if necessary.
Protocol B: QC Analytical Workflow
This logic flow ensures the product meets purity specifications before release.[1][2]
Figure 2: Spectroscopic Decision Tree
Caption: Logical workflow for validating the conversion of Nitro precursor to Aniline target.
References
GlaxoSmithKline. (2002).[1][2] Process for the preparation of substituted heteroaromatic compounds (Lapatinib intermediates).[1][2][3] WO Patent 2002002552.[1][2] Link
Pfizer Inc. (2010).[1][2] Method for synthesizing lapatinib or its intermediate.[1][2][3][4] WO Patent 2010061400.[1][2][4] Link
Anderson, N. G. (2012).[1][2] Practical Process Research and Development - A Guide for Organic Chemists.[1][2] Academic Press.[1][2] (Standard text for reduction protocols).
National Institute of Standards and Technology (NIST). (2024).[1][2] Mass Spectral Library: Nitroaniline vs Aniline fragmentation patterns.[1]Link[1][2]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-3-methanesulfonylaniline
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 4-Chloro-3-methanesulfonylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. Th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 4-Chloro-3-methanesulfonylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. The accurate determination of its purity and impurity profile is critical for ensuring product quality, safety, and regulatory compliance. This document moves beyond a simple listing of protocols to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
The principles and validation parameters discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols form a self-validating and trustworthy system.[1][2][3]
The Analytical Challenge: Understanding 4-Chloro-3-methanesulfonylaniline
4-Chloro-3-methanesulfonylaniline is a substituted aniline containing both a halogen and a sulfonyl group. Its physicochemical properties—notably its moderate polarity, high melting point (82-86 °C for the related 4-chloro-3-methylaniline), and low volatility—dictate the most effective analytical approaches.[4][5] Direct analysis by Gas Chromatography (GC) is challenging without derivatization, making High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) the primary techniques of choice.
Core Validation Principles: A Foundation of Trust
Any analytical method intended for quality control must be validated to prove it is fit for its intended purpose.[6][7][8] The objective is to demonstrate reliability, consistency, and accuracy. The validation process, as outlined by ICH Q2(R2), provides the framework for this assurance.[6][7]
Caption: Logical relationship of key analytical method validation parameters.
Comparative Analysis of Analytical Techniques
We will now compare three primary analytical techniques for the quantification of 4-Chloro-3-methanesulfonylaniline:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The industry workhorse for routine quality control.
Gas Chromatography with Mass Spectrometry (GC-MS): A potential, though challenging, method for impurity identification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification and high specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is the most common and cost-effective technique for quantifying active pharmaceutical ingredients (APIs) and their impurities. The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 4-Chloro-3-methanesulfonylaniline, a reversed-phase (RP) method is ideal, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte's aromatic structure provides strong UV absorbance, allowing for sensitive detection.
Chromatographic System:
HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
Column:
C18, 150 mm x 4.6 mm, 5 µm particle size.
Causality: The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte and separate it from more polar or non-polar impurities.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.
B: Acetonitrile.
Causality: Phosphoric acid is used to control the pH and ensure the aniline group is protonated, leading to consistent peak shapes and retention times. Acetonitrile is a common organic modifier that elutes the analyte from the column.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 245 nm (A PDA detector should be used during development to determine the optimal wavelength).
Injection Volume: 10 µL.
Gradient Program: 30% B to 80% B over 15 minutes.
Sample Preparation:
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography with Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS offers exceptional separation efficiency and definitive identification based on mass spectra. However, its primary requirement is that analytes must be volatile and thermally stable.[9] Due to the polar sulfonyl and amine groups, 4-Chloro-3-methanesulfonylaniline has low volatility. Therefore, a derivatization step is mandatory to replace the active hydrogens on the amine group with non-polar moieties (e.g., silyl groups), thereby increasing volatility.[10] This added step increases complexity and introduces potential sources of error, making GC-MS less suitable for routine quantification but valuable for structural confirmation of unknown impurities.
Sample Preparation (Derivatization):
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Pyridine).
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
Heat the mixture at 70 °C for 30 minutes to complete the reaction.
Causality: BSTFA silylates the -NH2 group, making the molecule volatile enough for GC analysis.
GC-MS System:
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
Column:
30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).
Causality: This is a robust, general-purpose column suitable for a wide range of derivatized compounds.
Chromatographic Conditions:
Injector Temperature: 280 °C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 100 °C hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 50-500 amu.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS combines the powerful separation of HPLC with the highly sensitive and selective detection of a tandem mass spectrometer.[11][12] This is the premier technique for trace-level analysis. By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific transition from a parent ion (the protonated molecule) to a unique product ion, virtually eliminating matrix interference and providing unparalleled specificity. This method is ideal for quantifying low-level impurities or for bioanalytical applications.
LC System:
UHPLC/HPLC system (specifications similar to the HPLC-UV method).
Column:
C18, 100 mm x 2.1 mm, 1.8 µm particle size.
Causality: A smaller internal diameter and particle size are used to achieve sharper peaks and better sensitivity, which is compatible with MS detection.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: 0.1% Formic Acid in Acetonitrile.
Causality: Formic acid is a volatile acid, making it compatible with the MS interface. It also promotes the formation of the protonated molecular ion [M+H]+ in the ESI source.
Causality: The precursor ion corresponds to the protonated molecule [C7H8ClN O2S + H]+. The product ion would likely result from the loss of the methanesulfonyl group (SO2CH3, 79 Da), a common fragmentation pathway.
Sample Preparation:
Prepare samples in the mobile phase starting composition to concentrations as low as ng/mL. The use of an isotopically labeled internal standard is highly recommended for achieving the best accuracy and precision.[11]
Caption: High-specificity workflow for LC-MS/MS analysis.
Performance Comparison
The choice of an analytical method is always a trade-off between sensitivity, cost, and complexity. The following table summarizes the expected performance characteristics of the three discussed methods for the quantification of 4-Chloro-3-methanesulfonylaniline.
Parameter
HPLC-UV
GC-MS (Derivatized)
LC-MS/MS
Specificity
Moderate (Relies on chromatographic resolution)
High (Relies on retention time and mass spectrum)
Very High (Relies on retention time and specific MRM transition)
Sensitivity (LOQ)
~ 0.1 - 1.0 µg/mL
~ 10 - 50 ng/mL
~ 0.01 - 1.0 ng/mL
Linearity (R²)
> 0.999
> 0.995
> 0.998
Precision (%RSD)
< 2%
< 10%
< 5%
Accuracy (% Recovery)
98 - 102%
90 - 110%
95 - 105%
Sample Prep Complexity
Low (Dilute and shoot)
High (Requires derivatization)
Low to Moderate (May require solid-phase extraction for complex matrices)
Cost & Throughput
Low cost, high throughput
Moderate cost, lower throughput
High cost, high throughput
Final Recommendation from the Scientist's Bench
The selection of the optimal analytical method is dictated by the analytical objective.
For routine quality control, purity assays, and release testing where the analyte concentration is high, HPLC-UV is the undisputed method of choice. It offers a perfect balance of performance, robustness, and cost-effectiveness, aligning well with the requirements for analyzing bulk drug substances.[13]
For structural elucidation of unknown impurities or degradants , GC-MS can be a powerful tool, provided the challenges of derivatization are overcome. Its strength lies in providing detailed mass spectra that can help identify chemical structures.
For trace-level impurity quantification, analysis of genotoxic impurities, or bioanalytical studies in complex matrices, LC-MS/MS is indispensable. Its superior sensitivity and specificity ensure that even minute quantities of the analyte can be detected and quantified reliably, which is crucial for meeting stringent modern regulatory standards.[14][15][16]
By understanding the fundamental principles and comparative performance of these techniques, researchers can confidently develop and validate analytical methods that are not only scientifically sound but also perfectly aligned with their application's goals and regulatory requirements.
References
International Journal of Research and Review. (2025).
SIELC Technologies. (2018). 4-Chloroaniline.
BenchChem. (n.d.).
SlideShare. (n.d.).
Lab Manager. (2025).
Google Patents. (2023).
PubMed. (n.d.).
PubChem. (n.d.). 4-Chloro-3-methylaniline.
International Council for Harmonisation. (2023).
U.S. Environmental Protection Agency. (n.d.).
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
ResearchGate. (2025).
ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
ScienceDirect. (2021).
ChemicalBook. (2025). 4-Chloro-3-methylaniline.
LGC Group. (n.d.).
National Institutes of Health. (n.d.).
ResearchGate. (2012). Is it possible to detect the 4Chloroaniline using a gas chromatography (GC-FID)
SciSpace. (n.d.). Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmac.
ResearchGate. (2025).
ResearchGate. (2025).
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
PubMed. (2010).
National Institutes of Health. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
A Senior Application Scientist's Guide to 4-Chloro-3-methanesulfonylaniline Intermediates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate intermediates is a critical decision that profoundly i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate intermediates is a critical decision that profoundly impacts reaction efficiency, product purity, and overall cost-effectiveness. 4-Chloro-3-methanesulfonylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals, is a prime example where a thorough understanding of its synthetic precursors is paramount. This guide provides a comprehensive comparative analysis of the intermediates involved in the synthesis of 4-Chloro-3-methanesulfonylaniline, offering field-proven insights and experimental data to inform your synthetic strategy.
The Strategic Importance of the Substituted Aniline Moiety
Substituted anilines are foundational components in medicinal chemistry, prized for their versatility in forming a wide array of chemical bonds.[1] The specific arrangement of chloro and methanesulfonyl groups on the aniline ring in 4-Chloro-3-methanesulfonylaniline imparts unique electronic and steric properties to the molecule, making it a valuable synthon. However, the journey to this final product is paved with choices regarding the starting materials and the sequence of chemical transformations. This analysis will dissect the common synthetic pathways and evaluate the critical intermediates at each stage.
A Common Synthetic Route to 4-Chloro-3-methanesulfonylaniline
A prevalent and logical synthetic pathway to 4-Chloro-3-methanesulfonylaniline involves a multi-step process commencing with a readily available starting material. The general strategy hinges on the introduction of the chloro, nitro, and sulfonyl functionalities onto a benzene ring, followed by the reduction of the nitro group to the desired aniline.
Caption: Workflow for the synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride.
Procedure:
In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
Carefully charge the flask with chlorosulfonic acid (3 equivalents).
Begin stirring and slowly add oleum (20-30% SO₃, 1.5 equivalents) via the dropping funnel, maintaining the temperature below 20°C with an ice bath.
Once the addition is complete, slowly add p-chloronitrobenzene (1 equivalent) portion-wise, ensuring the temperature does not exceed 50°C.
After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Dry the solid under vacuum to obtain 2-chloro-5-nitrobenzenesulfonyl chloride.
Synthesis of 2-Chloro-5-nitrophenyl methyl sulfone
Procedure:
In a round-bottom flask, dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as ethanol.
In a separate beaker, prepare a solution of sodium sulfite (1.2 equivalents) in water.
Slowly add the sodium sulfite solution to the solution of the sulfonyl chloride with stirring.
Heat the mixture to reflux for 1-2 hours.
Cool the reaction mixture and add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 40°C.
Stir the reaction mixture at room temperature for 12-16 hours.
The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2-chloro-5-nitrophenyl methyl sulfone.
Synthesis of 4-Chloro-3-methanesulfonylaniline
Caption: Workflow for the catalytic hydrogenation to 4-Chloro-3-methanesulfonylaniline.
Procedure:
Place 2-chloro-5-nitrophenyl methyl sulfone (1 equivalent) and 5% Pd/C catalyst (0.05 equivalents by weight) in a high-pressure hydrogenation vessel.
Add a suitable solvent, such as ethanol or ethyl acetate.
Seal the vessel and purge with nitrogen, followed by hydrogen.
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-50°C with vigorous stirring.
Monitor the reaction progress by monitoring the hydrogen uptake or by TLC analysis.
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Wash the celite pad with the reaction solvent.
Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-chloro-3-methanesulfonylaniline. The product can be further purified by recrystallization if necessary.
Conclusion: A Path to Optimized Synthesis
The synthesis of 4-Chloro-3-methanesulfonylaniline is a multi-step process where the judicious selection of intermediates and reaction conditions is essential for a successful outcome. This guide has provided a comparative analysis of the key intermediates, highlighting the advantages and disadvantages of each. By understanding the causality behind the experimental choices at each stage, from the selection of the starting material to the final reduction, researchers and drug development professionals can design and implement a synthetic strategy that is efficient, scalable, and economically viable. The provided experimental protocols serve as a validated starting point for the synthesis of this important building block and its analogues.
References
Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. Available at: [Link]
CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents.
CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation - Google Patents.
Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. Available at: [Link]
DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents.
Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. Available at: [Link]
CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents.
A Comparative Guide to the Cross-Validation of Analytical Results for 4-Chloro-3-methanesulfonylaniline
In the landscape of pharmaceutical development, the purity and integrity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-Chloro-3-methanesulfonylaniline, a key building block in the s...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the purity and integrity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-Chloro-3-methanesulfonylaniline, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical characterization to ensure the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven framework for the cross-validation of analytical results for this compound, ensuring data reliability through orthogonal analytical techniques.
The principle of cross-validation, or method orthogonality, is a cornerstone of robust analytical science. It involves the use of two or more distinct analytical methods, based on different physicochemical principles, to measure the same analyte. Congruent results from these methods provide a high degree of confidence in the reported values, mitigating the risk of method-specific biases or interferences. This guide will compare two powerful and widely accessible analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Rationale for Method Selection: HPLC-UV vs. GC-MS
The choice of HPLC-UV and GC-MS for cross-validation is deliberate, leveraging their complementary separation and detection mechanisms. 4-Chloro-3-methanesulfonylaniline possesses a chromophore in its aromatic structure, making it amenable to UV detection. Its predicted physicochemical properties, such as a boiling point that allows for volatilization without degradation, also make it a suitable candidate for GC analysis.
HPLC-UV separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is ideal for non-volatile or thermally labile compounds and offers a wide range of column chemistries for method development.
GC-MS , conversely, separates compounds based on their volatility and interaction with a stationary phase in a gaseous state. The coupling with a mass spectrometer provides an additional layer of specificity through mass-to-charge ratio analysis, enabling confident peak identification and the potential to identify unknown impurities.[1][2]
The following diagram illustrates the logical flow of the cross-validation process:
Caption: Workflow for the cross-validation of 4-Chloro-3-methanesulfonylaniline analysis.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests and quality control standards to ensure the reliability of the generated data. These methods are based on established principles for the analysis of aromatic amines and sulfonamides.[3]
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of 4-Chloro-3-methanesulfonylaniline.
1. Instrumentation and Materials:
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh approximately 10 mg of the test sample and prepare as described for the standard stock solution.
4. System Suitability:
Inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
The tailing factor for the analyte peak should be between 0.8 and 1.5.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the quantification of 4-Chloro-3-methanesulfonylaniline.
1. Instrumentation and Materials:
GC-MS system with a split/splitless injector and a mass selective detector.
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 50-350 m/z.
3. Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with Dichloromethane.
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Sample Solution: Accurately weigh approximately 10 mg of the test sample, dissolve in 1 mL of Methanol, and then dilute to 10 mL with Dichloromethane.
4. System Suitability:
Inject the 10 µg/mL standard solution five times. The RSD of the peak area for the target ion should be ≤ 5.0%.
Comparative Data Summary
The following table summarizes the expected performance characteristics of the two proposed analytical methods. This data is predictive, based on typical performance for similar analytes, and serves as a benchmark for method validation.
Parameter
HPLC-UV (Expected)
GC-MS (Expected)
Rationale for Performance
Linearity (Correlation Coefficient, r²)
> 0.999
> 0.998
Both techniques are expected to exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD)
~0.1 µg/mL
~0.05 µg/mL
GC-MS often provides lower detection limits due to the high sensitivity of the mass spectrometer.
Limit of Quantification (LOQ)
~0.3 µg/mL
~0.15 µg/mL
Consistent with the lower LOD, the LOQ for GC-MS is also anticipated to be lower.
Accuracy (% Recovery)
98-102%
95-105%
Both methods should provide high accuracy, with slight variations due to sample preparation steps.
Precision (%RSD)
< 2%
< 5%
HPLC generally offers slightly better precision for routine quantitative analysis.
Selectivity
Good
Excellent
GC-MS offers superior selectivity due to the combination of chromatographic retention time and mass spectral data.[2]
Data Interpretation and Cross-Validation Logic
The core of the cross-validation exercise lies in the comparison of the quantitative results obtained from both the HPLC-UV and GC-MS methods.
Caption: Logical flow for the comparison and validation of analytical results.
A successful cross-validation is achieved when the purity values obtained from both methods are within a pre-defined acceptance criterion (e.g., ± 2%). Furthermore, the impurity profiles should be comparable, with any impurities detected by one method being investigated in the other. Discrepancies may indicate the presence of a co-eluting peak in the HPLC analysis or a thermally labile impurity that is not detected by GC-MS.
Conclusion
The cross-validation of analytical results using orthogonal methods like HPLC-UV and GC-MS is a critical exercise in ensuring the quality and reliability of data for pharmaceutical intermediates such as 4-Chloro-3-methanesulfonylaniline. This guide provides a comprehensive framework, from the rationale for method selection to detailed experimental protocols and data interpretation logic. By adopting such a rigorous approach, researchers, scientists, and drug development professionals can have a high degree of confidence in their analytical findings, ultimately contributing to the development of safe and effective medicines.
References
SIELC Technologies. (2018, February 16). Separation of 4-Chloro-3-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link][3]
Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Retrieved from [Link]
Google Patents. (n.d.). CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation.
Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314. [Link][1]
Reddy, B. C., Kumar, K. R., & Kumar, K. S. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 88-92.
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylaniline. PubChem Compound Database. Retrieved from [Link]
Navigating the Disposal of 4-Chloro-3-methanesulfonylaniline: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-Chloro-3-methanesulfonylaniline, a compound requiring meticulous management due to its inherent hazardous properties. Our objective is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and sustainability within your laboratory.
Understanding the Hazard Profile: Why Caution is Critical
Inferred Hazardous Properties of 4-Chloro-3-methanesulfonylaniline:
Hazard Classification
Potential Effects
Primary Exposure Routes
Acute Toxicity
Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][4]
Very toxic to aquatic life with long-lasting effects.[1][3]
Environmental Release
Given these potential hazards, it is imperative to treat 4-Chloro-3-methanesulfonylaniline as a hazardous substance and manage its disposal with the highest degree of caution.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Chloro-3-methanesulfonylaniline is not merely a suggestion but a requirement governed by stringent regulations. The following workflow provides a clear, actionable plan for its safe management from point of use to final disposal.
Caption: A logical workflow for the safe disposal of 4-Chloro-3-methanesulfonylaniline.
Immediately upon completion of an experimental step that generates waste containing 4-Chloro-3-methanesulfonylaniline, this waste must be segregated from non-hazardous waste streams.
This includes contaminated labware (e.g., pipette tips, vials), personal protective equipment (PPE), and any solutions.
Designated Waste Containers:
Utilize a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical.
The label should clearly state "Hazardous Waste" and identify the contents, including "4-Chloro-3-methanesulfonylaniline" and any other chemical constituents.
Container Management:
Keep the waste container securely closed at all times, except when adding waste.[5]
Do not overfill the container. Leave adequate headspace to prevent spills.
Secondary Containment and Storage:
Store the waste container in a designated satellite accumulation area within the laboratory.
This area must have secondary containment to capture any potential leaks or spills.
Store away from incompatible materials, such as strong oxidizing agents.[6][7]
II. Accumulation and Professional Disposal:
Central Accumulation:
Periodically and safely transport the full, sealed waste container to your institution's central hazardous waste accumulation area.
Documentation:
Properly complete a hazardous waste manifest. This is a legal document that tracks the waste from your facility to its final destination.[8]
Licensed Disposal Vendor:
Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have approved vendors.[8]
Final Treatment:
The primary recommended disposal method for this type of chemical is high-temperature incineration at a permitted hazardous waste facility.[9] This process is designed to destroy the compound and minimize environmental release.
Emergency Procedures: Preparedness is Paramount
Accidents can happen, and a well-defined emergency plan is crucial.
In Case of a Spill:
Evacuate and Alert: Immediately evacuate the area and alert your colleagues and the laboratory supervisor.
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.
Ventilate: Increase ventilation in the area.
Professional Cleanup: Do not attempt to clean up a significant spill yourself. Contact your institution's EHS or emergency response team. They are trained and equipped to handle hazardous material spills.
Decontamination: All materials used in the cleanup must be treated as hazardous waste and disposed of accordingly.
In Case of Personal Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10]
In all cases of personal exposure, seek immediate medical attention. Provide the medical personnel with the name of the chemical and any available safety information.
Regulatory Framework: Adherence to the Law
The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the overarching framework for hazardous waste management from "cradle-to-grave".[11][12][13]
It is your responsibility to be aware of and comply with all applicable federal, state, and local regulations. Your institution's EHS office is the primary resource for guidance on specific compliance requirements.
By adhering to these procedures, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the highest standards of scientific integrity.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. [Link]
National Center for Biotechnology Information. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13103692, 4-Chloro-3-methoxyaniline. [Link]
Centers for Disease Control and Prevention. NIOSH Chemical Carcinogen Policy. [Link]
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
MDPI. Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. [Link]